Dimethylamine-15N hydrochloride
Overview
Description
Dimethylamine-15N hydrochloride is a stable isotope-labeled compound with the molecular formula (CH3)2NH·HCl. It is a derivative of dimethylamine, where the nitrogen atom is replaced with the isotope nitrogen-15 (15N). This compound is commonly used in scientific research due to its unique isotopic properties, which allow for detailed studies in various fields such as chemistry, biology, and medicine .
Biochemical Analysis
Biochemical Properties
Dimethylamine:HCl-15N plays a crucial role in biochemical reactions, particularly in nitrogen metabolism. It interacts with various enzymes and proteins, including monoamine oxidase and cytochrome P450 enzymes. These interactions are essential for the oxidative deamination of dimethylamine, leading to the formation of formaldehyde and ammonia. The stable isotope 15N allows researchers to trace the metabolic pathways and understand the dynamics of nitrogen utilization in biological systems .
Cellular Effects
Dimethylamine:HCl-15N influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in methylation reactions, thereby impacting gene expression. Additionally, dimethylamine can modulate cell signaling pathways by interacting with receptors and other signaling molecules. These effects are crucial for understanding the role of nitrogen compounds in cellular function and metabolism .
Molecular Mechanism
The molecular mechanism of Dimethylamine:HCl-15N involves its interaction with biomolecules at the molecular level. It binds to enzymes such as monoamine oxidase, leading to the oxidative deamination of dimethylamine. This reaction produces formaldehyde and ammonia, which are further metabolized in the body. The stable isotope 15N allows for precise tracking of these reactions, providing insights into the metabolic fate of nitrogen compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dimethylamine:HCl-15N can change over time. The compound is relatively stable under standard storage conditions, but its degradation can occur under extreme conditions such as high temperature and light exposure. Long-term studies have shown that Dimethylamine:HCl-15N can have sustained effects on cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of Dimethylamine:HCl-15N vary with different dosages in animal models. At low doses, it is generally well-tolerated and can be used to study metabolic pathways without significant adverse effects. At high doses, it can cause toxicity, including liver and kidney damage. These dosage-dependent effects are crucial for determining the safe and effective use of Dimethylamine:HCl-15N in research .
Metabolic Pathways
Dimethylamine:HCl-15N is involved in several metabolic pathways, including the methylation cycle and nitrogen metabolism. It interacts with enzymes such as monoamine oxidase and cytochrome P450, which are involved in the oxidative deamination of dimethylamine. This process produces formaldehyde and ammonia, which are further metabolized in the body. The stable isotope 15N allows researchers to trace these pathways and understand the dynamics of nitrogen metabolism .
Transport and Distribution
Within cells and tissues, Dimethylamine:HCl-15N is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes. The compound can accumulate in specific tissues, such as the liver and kidneys, where it undergoes further metabolism. Understanding the transport and distribution of Dimethylamine:HCl-15N is essential for elucidating its role in biochemical processes .
Subcellular Localization
Dimethylamine:HCl-15N exhibits specific subcellular localization, which can influence its activity and function. It is often found in the cytoplasm and mitochondria, where it participates in metabolic reactions. The compound can also interact with nuclear receptors, affecting gene expression and other nuclear processes. The subcellular localization of Dimethylamine:HCl-15N is crucial for understanding its role in cellular metabolism and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethylamine-15N hydrochloride can be synthesized through the reaction of dimethylamine with hydrochloric acid, where the nitrogen atom is isotopically enriched with nitrogen-15. The reaction typically occurs under controlled conditions to ensure high isotopic purity. The general reaction is as follows: [ (CH3)2NH + HCl \rightarrow (CH3)2NH·HCl ]
Industrial Production Methods
Industrial production of this compound involves the catalytic reaction of methanol and ammonia at elevated temperatures and high pressure, followed by isotopic enrichment. The process ensures a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethylamine-15N hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dimethylamine oxide.
Reduction: It can be reduced to form methylamine.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used under basic conditions.
Major Products
Oxidation: Dimethylamine oxide.
Reduction: Methylamine.
Substitution: Various alkyl and acyl derivatives.
Scientific Research Applications
Dimethylamine-15N hydrochloride is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace nitrogen pathways.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the synthesis of isotopically labeled compounds for various industrial processes
Mechanism of Action
The mechanism of action of dimethylamine-15N hydrochloride involves its incorporation into various biochemical pathways due to its isotopic labeling. The nitrogen-15 isotope allows for precise tracking of nitrogen atoms in metabolic and chemical processes. This enables researchers to study the molecular targets and pathways involved in these processes, providing valuable insights into the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
Methylamine-15N hydrochloride: Similar in structure but with one less methyl group.
Ethylamine-15N hydrochloride: Contains an ethyl group instead of two methyl groups.
Dimethylamine-13C2,15N hydrochloride: Contains both carbon-13 and nitrogen-15 isotopes.
Uniqueness
Dimethylamine-15N hydrochloride is unique due to its specific isotopic labeling with nitrogen-15, which provides distinct advantages in tracing and studying nitrogen-related processes. Its high isotopic purity and stability make it a valuable tool in various scientific research applications .
Properties
IUPAC Name |
N-methylmethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N.ClH/c1-3-2;/h3H,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDGSYLLQPDQDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
124-40-3 (Parent) | |
Record name | Dimethylamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506592 | |
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DSSTOX Substance ID |
DTXSID8027163 | |
Record name | N-Methylmethanamine hydrochloride | |
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Molecular Weight |
81.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Deliquescent solid; [Merck Index] White to off-white odorless solid; Hygroscopic; [Acros Organics MSDS] | |
Record name | Dimethylamine hydrochloride | |
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Vapor Pressure |
0.000435 [mmHg] | |
Record name | Dimethylamine hydrochloride | |
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CAS No. |
506-59-2, 75693-94-6 | |
Record name | Dimethylamine, hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=506-59-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dimethylamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506592 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanamine, N-methyl-, hydrochloride (1:1) | |
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Record name | N-Methylmethanamine hydrochloride | |
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Record name | Dimethylammonium chloride | |
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Record name | Dimethylamine-15N hydrochloride | |
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Record name | DIMETHYLAMINE HYDROCHLORIDE | |
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